N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide
Description
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to an imidazole-containing ethoxyethyl side chain.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVMZCRRANYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCOCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Imidazole Intermediate: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other suitable precursors.
Ether Linkage Formation: The imidazole intermediate is then reacted with 2-chloroethanol under basic conditions to form the 2-(1H-imidazol-1-yl)ethanol intermediate.
Coupling with Difluorobenzoyl Chloride: The final step involves the reaction of the 2-(1H-imidazol-1-yl)ethanol intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the imidazole ring is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine positions, when treated with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted difluorobenzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The imidazole ring is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. The difluorobenzamide group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity and leading to various biological effects. The difluorobenzamide group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals, enabling comparisons based on substituent effects, pharmacokinetics, and applications. Below is a detailed analysis:
Substituent Effects and Molecular Features
Key Observations :
- Fluorine Substitution : All compounds feature fluorinated aromatic rings, which enhance metabolic stability and membrane penetration .
- Side Chain Diversity : The target compound’s imidazole-ethoxyethyl side chain contrasts with the urea (teflubenzuron) or sulfonyl (chlorfluazuron) linkages in analogs. This may reduce hydrolytic susceptibility compared to urea-based compounds .
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₁₈F₂N₄O₂
- Molecular Weight : 320.33 g/mol
- IUPAC Name : this compound
This structure features an imidazole ring, which is known for its role in biological systems, particularly in drug design.
- Imidazole Derivative Activity : The imidazole moiety in the compound is crucial for its biological activity. Imidazole derivatives are often involved in enzyme inhibition and receptor modulation, making them valuable in pharmacotherapy .
- Fluorinated Benzamide Influence : The presence of fluorine atoms in the benzamide portion enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy against specific targets .
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Some imidazole derivatives have shown significant antimicrobial properties, particularly against bacterial strains .
- Antitumor Potential : Benzamide derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by:
- Substituents on the benzamide ring.
- Variations in the ethoxy chain length and branching.
- The position and nature of fluorine substitutions on the benzene ring.
Study on Antitumor Activity
A study investigated a series of benzamide derivatives, including those similar to this compound. Results indicated that these compounds exhibited moderate to high potency in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
In Vivo Studies
In vivo studies demonstrated that compounds with similar structures could significantly reduce tumor size in xenograft models. The mechanism was attributed to the inhibition of key signaling pathways such as RET kinase .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
